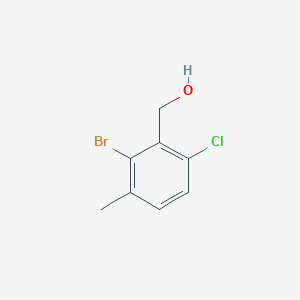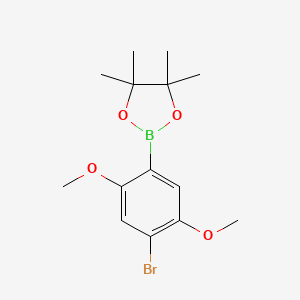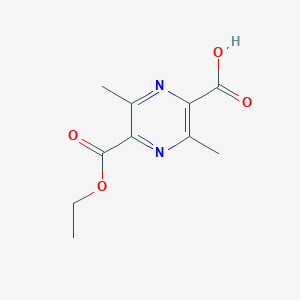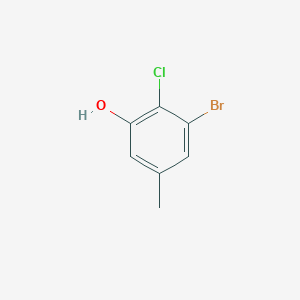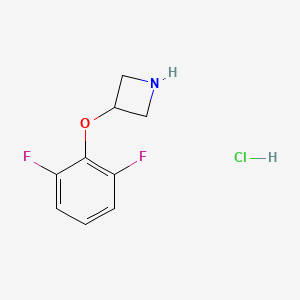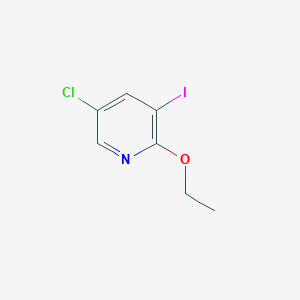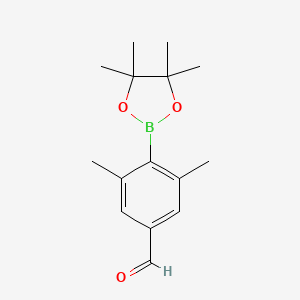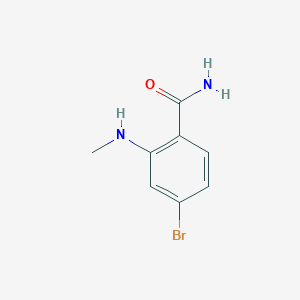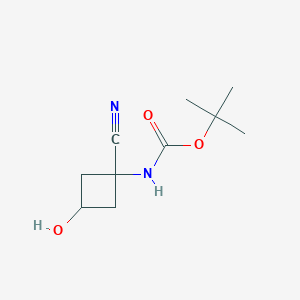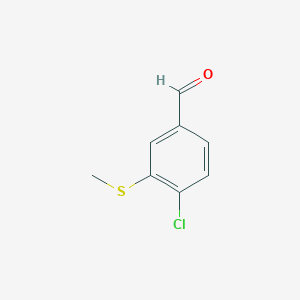
4-Chloro-3-(methylthio)benzaldehyde
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
4-Chloro-3-(methylthio)benzaldehyde is an organic compound with the molecular formula C8H7ClOS and a molecular weight of 186.66 g/mol . It is a benzaldehyde derivative characterized by the presence of a chlorine atom at the fourth position and a methylthio group at the third position on the benzene ring. This compound is used in various chemical syntheses and has applications in different fields of scientific research.
准备方法
Synthetic Routes and Reaction Conditions
4-Chloro-3-(methylthio)benzaldehyde can be synthesized through several methods. One common method involves the reaction of 4-chloro-3-nitrobenzaldehyde with methylthiol in the presence of a reducing agent . The reaction typically occurs under mild conditions, with the temperature maintained between 0°C and 25°C. The product is then purified through recrystallization or column chromatography.
Industrial Production Methods
In industrial settings, the production of this compound often involves large-scale reactions using similar synthetic routes. The process is optimized for higher yields and purity, with stringent control over reaction conditions such as temperature, pressure, and reaction time. The final product is subjected to rigorous quality control measures to ensure its suitability for various applications .
化学反应分析
Types of Reactions
4-Chloro-3-(methylthio)benzaldehyde undergoes several types of chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to form the corresponding carboxylic acid.
Reduction: The aldehyde group can be reduced to form the corresponding alcohol.
Substitution: The chlorine atom can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Common reducing agents include sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4).
Substitution: Nucleophiles such as amines, thiols, and alkoxides are commonly used in substitution reactions.
Major Products Formed
Oxidation: 4-Chloro-3-(methylthio)benzoic acid.
Reduction: 4-Chloro-3-(methylthio)benzyl alcohol.
Substitution: Various substituted benzaldehyde derivatives depending on the nucleophile used.
科学研究应用
4-Chloro-3-(methylthio)benzaldehyde has a wide range of applications in scientific research:
作用机制
The mechanism of action of 4-Chloro-3-(methylthio)benzaldehyde involves its interaction with various molecular targets and pathways. In biological systems, it can act as an inhibitor or activator of specific enzymes, thereby modulating biochemical pathways. The presence of the chlorine and methylthio groups enhances its reactivity and binding affinity to target molecules .
相似化合物的比较
Similar Compounds
4-Chloro-3-(methylthio)benzoic acid: An oxidation product of 4-Chloro-3-(methylthio)benzaldehyde.
4-Chloro-3-(methylthio)benzyl alcohol: A reduction product of this compound.
4-(Methylthio)benzaldehyde: A similar compound lacking the chlorine atom.
Uniqueness
This compound is unique due to the presence of both chlorine and methylthio groups, which confer distinct chemical properties and reactivity.
属性
IUPAC Name |
4-chloro-3-methylsulfanylbenzaldehyde |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H7ClOS/c1-11-8-4-6(5-10)2-3-7(8)9/h2-5H,1H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IJAIUCCJCLRFQA-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CSC1=C(C=CC(=C1)C=O)Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H7ClOS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
186.66 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
